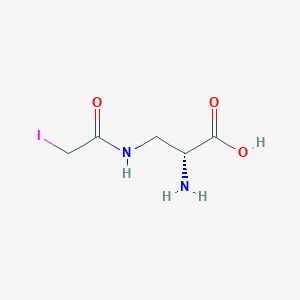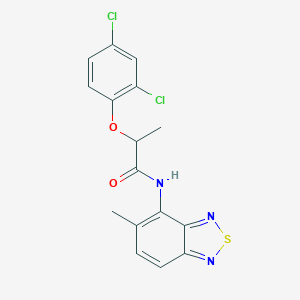
Iacpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iacpa is a novel compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound, or 2-((4-iodophenyl)amino)-N-(2-pyridyl)acetamide, is a synthetic compound that has been developed through the synthesis of two different chemical groups, namely the iodophenyl and pyridyl groups. The unique structure of this compound makes it a promising candidate for various applications, and
Wirkmechanismus
The mechanism of action of Iacpa is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its herbicidal properties, this compound has been shown to inhibit the activity of specific enzymes involved in the synthesis of essential plant compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to reduce the production of inflammatory mediators, resulting in reduced pain and inflammation. In the case of its herbicidal properties, this compound has been shown to inhibit the growth and development of specific plant species, resulting in reduced crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Iacpa for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research related to Iacpa. In medicine, further studies could be carried out to determine the full extent of its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of other disorders. In agriculture, further studies could be carried out to determine the efficacy of this compound as a herbicide, as well as its potential impact on non-target plant species. In environmental science, further studies could be carried out to determine the effectiveness of this compound in the removal of heavy metals from contaminated water sources. Overall, the potential applications of this compound make it a promising compound for future scientific research.
Synthesemethoden
The synthesis of Iacpa involves the reaction of 2-amino-N-(2-pyridyl)acetamide with 4-iodonitrobenzene in the presence of a reducing agent. The reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
Iacpa has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water sources.
Eigenschaften
CAS-Nummer |
129365-02-2 |
|---|---|
Molekularformel |
C5H9IN2O3 |
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m1/s1 |
InChI-Schlüssel |
MRJNQFAUDBTYTL-GSVOUGTGSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)NC(=O)CI |
SMILES |
C(C(C(=O)O)N)NC(=O)CI |
Kanonische SMILES |
C(C(C(=O)O)N)NC(=O)CI |
Synonyme |
IACPA N(3)-(iodoacetyl)-2,3-diaminopropanoic acid N(3)-iodoacetyl-2,3-diaminopropanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)
